2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with thiomorpholine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules . The thiomorpholine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride can be compared with similar compounds such as:
4-(Trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group but has different reactivity due to the presence of an isocyanate functional group.
4-(Trifluoromethyl)thiophenol: This compound has a thiophenol group instead of a thiomorpholine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiomorpholine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]thiomorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPHBCOCLAZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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